
Methyl 3-(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolate is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, has a unique structure that includes a cyclopropyl group, a methyl group, and a propiolate ester, making it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 5-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid with methanol in the presence of a dehydrating agent like thionyl chloride or phosphorus oxychloride . The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various esters or amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Methyl 3-(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)carboxylate
- Methyl 3-(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)acetate
- Methyl 3-(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)butyrate
Uniqueness
Methyl 3-(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolate stands out due to its propiolate ester group, which imparts unique reactivity and potential for further chemical modifications. This makes it a valuable compound for various synthetic and research applications .
Eigenschaften
Molekularformel |
C11H12N2O2 |
|---|---|
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
methyl 3-(5-cyclopropyl-1-methylpyrazol-4-yl)prop-2-ynoate |
InChI |
InChI=1S/C11H12N2O2/c1-13-11(8-3-4-8)9(7-12-13)5-6-10(14)15-2/h7-8H,3-4H2,1-2H3 |
InChI-Schlüssel |
JGWXYTLTGHSBDC-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=C(C=N1)C#CC(=O)OC)C2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



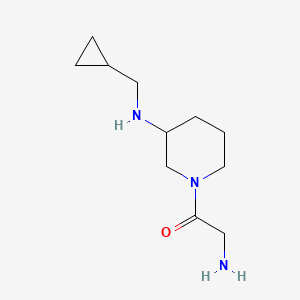
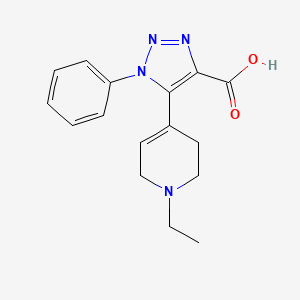
![Methyl 2-(4-ethylphenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11795423.png)



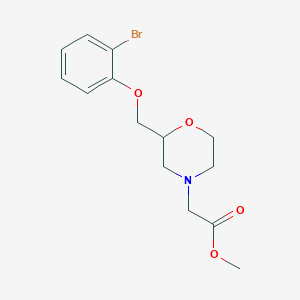
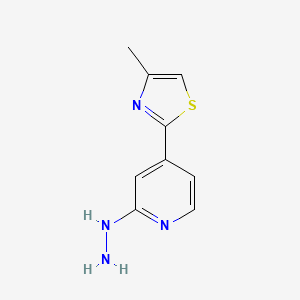



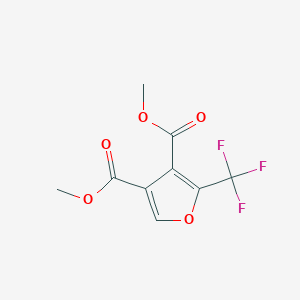
![2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-amine](/img/structure/B11795498.png)
